molecular formula C23H29N3O3S B2762511 (E)-N-[3-(4-benzyl-1,4-diazepan-1-yl)-3-oxopropyl]-2-phenylethenesulfonamide CAS No. 1050669-73-2

(E)-N-[3-(4-benzyl-1,4-diazepan-1-yl)-3-oxopropyl]-2-phenylethenesulfonamide

Cat. No.: B2762511
CAS No.: 1050669-73-2
M. Wt: 427.56
InChI Key: NZZMLONBGQAAMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-[3-(4-benzyl-1,4-diazepan-1-yl)-3-oxopropyl]-2-phenylethenesulfonamide is a complex organic compound that features a diazepane ring, a benzyl group, and a phenylethenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[3-(4-benzyl-1,4-diazepan-1-yl)-3-oxopropyl]-2-phenylethenesulfonamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the diazepane ring through an intramolecular cyclization reaction. The benzyl group is introduced via a nucleophilic substitution reaction, and the phenylethenesulfonamide moiety is attached through a sulfonation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Catalysts and solvents are often used to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[3-(4-benzyl-1,4-diazepan-1-yl)-3-oxopropyl]-2-phenylethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-[3-(4-benzyl-1,4-diazepan-1-yl)-3-oxopropyl]-2-phenylethenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its diazepane ring is of particular interest due to its potential to interact with various enzymes and receptors.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties make it a valuable component in various applications.

Mechanism of Action

The mechanism of action of (E)-N-[3-(4-benzyl-1,4-diazepan-1-yl)-3-oxopropyl]-2-phenylethenesulfonamide involves its interaction with specific molecular targets. The diazepane ring can bind to enzymes or receptors, modulating their activity. The benzyl group and phenylethenesulfonamide moiety contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-[3-(4-benzyl-1,4-diazepan-1-yl)-3-oxopropyl]-2-phenylethenesulfonamide: shares similarities with other diazepane-containing compounds, such as:

Uniqueness

What sets this compound apart is its combination of a diazepane ring with a phenylethenesulfonamide moiety. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(E)-N-[3-(4-benzyl-1,4-diazepan-1-yl)-3-oxopropyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3S/c27-23(12-14-24-30(28,29)19-13-21-8-3-1-4-9-21)26-16-7-15-25(17-18-26)20-22-10-5-2-6-11-22/h1-6,8-11,13,19,24H,7,12,14-18,20H2/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZMLONBGQAAMD-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)CCNS(=O)(=O)C=CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN(C1)C(=O)CCNS(=O)(=O)/C=C/C2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.